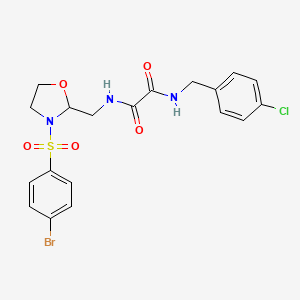

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-chlorophenyl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrClN3O5S/c20-14-3-7-16(8-4-14)30(27,28)24-9-10-29-17(24)12-23-19(26)18(25)22-11-13-1-5-15(21)6-2-13/h1-8,17H,9-12H2,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMMXQLFAIHWLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide is a complex organic compound with notable biological activity. Its unique structure, which includes oxazolidinone and oxalamide functionalities, positions it as a subject of interest in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H25BrN4O6S |

| Molecular Weight | 505.4 g/mol |

| CAS Number | 868980-93-2 |

| Melting Point | Not specified |

The presence of the bromophenyl sulfonyl group enhances its interaction with biological targets, while the oxazolidinone ring contributes to its pharmacological properties.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism involves inhibition of bacterial growth through interference with essential metabolic pathways.

Enzyme Inhibition

The compound also demonstrates enzyme inhibitory activity. It has been shown to inhibit acetylcholinesterase (AChE) and urease, which are critical in various physiological processes. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing neurotransmission, while urease inhibition is relevant for treating conditions like urinary tract infections .

Anticancer Potential

The structural motifs present in this compound suggest potential anticancer activity. The oxazolidinone derivative has been associated with modulation of cell signaling pathways involved in cancer progression. Studies have indicated that similar compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The oxazolidinone ring can form hydrogen bonds with active site residues of enzymes or receptors, enhancing binding affinity.

- Hydrophobic Interactions : The bromophenyl sulfonyl group engages in hydrophobic interactions that stabilize the compound's binding to target proteins.

- Modulation of Protein Activity : By interacting with specific molecular targets, the compound can modulate the activity of proteins involved in various biological processes, including inflammation and cell proliferation .

Case Studies and Research Findings

Recent studies have highlighted the pharmacological effectiveness of compounds related to this compound:

- Antibacterial Screening : A study testing various derivatives showed strong antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum efficacy .

- Enzyme Inhibition Studies : Compounds were evaluated for their ability to inhibit AChE and urease, showing promising results that warrant further investigation into their therapeutic applications .

Q & A

Q. Basic Methodological Answer

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., sulfonyl, oxazolidine, chlorobenzyl groups).

- Mass Spectrometry : HRMS confirms molecular weight (e.g., APCI+ detects [M+H]+ ions).

- HPLC : Purity assessment (>90% by reverse-phase C18 columns) .

How can crystallography resolve ambiguities in molecular geometry?

Q. Advanced Methodological Answer

- SHELX Suite : Refine X-ray data with SHELXL for bond angles/thermal parameters.

- Twinned Data Handling : Use SHELXD for structure solution in cases of pseudosymmetry.

- Validation Tools : Check geometric plausibility with PLATON or Mercury .

What assays are suitable for preliminary bioactivity screening?

Q. Basic Methodological Answer

- Enzyme Inhibition : Test against soluble epoxide hydrolase (sEH) or cytochrome P450 isoforms (e.g., CYP4F11) at 10 µM concentrations.

- Antimicrobial Screening : Use microdilution assays (MIC) against S. aureus or E. coli.

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells .

How can structure-activity relationships (SAR) be systematically explored?

Q. Advanced Methodological Answer

- Analog Synthesis : Vary substituents (e.g., replace 4-bromophenyl with 4-fluorophenyl).

- Pharmacophore Mapping : Overlay docking poses (AutoDock Vina) to identify critical interactions.

- Bioisosteric Replacement : Substitute sulfonyl with carbonyl groups to assess potency changes.

demonstrates SAR via benzamide/sulfonamide modifications .

How can solubility/stability issues in biological assays be mitigated?

Q. Advanced Methodological Answer

- Formulation : Use co-solvents (DMSO:PBS ≤ 0.1%) or liposomal encapsulation.

- Degradation Studies : Monitor stability via HPLC-MS under physiological conditions (37°C, pH 7.4).

- Salt Formation : Improve solubility by converting to hydrochloride salts .

How to resolve contradictions in reported synthetic yields?

Q. Methodological Answer

- Reaction Optimization Table :

| Step | Condition Variation | Yield Impact | Source |

|---|---|---|---|

| Sulfonylation | Solvent (DMF vs. THF) | 65% → 78% | |

| Coupling | Catalyst (EDC vs. DCC) | 36% → 53% |

- Reproducibility Checks : Control humidity (Schlenk line) and reagent purity (Karl Fischer titration) .

What computational strategies predict binding modes with target proteins?

Q. Advanced Methodological Answer

- Molecular Docking : Use AutoDock to model interactions with sEH (PDB: 4Q6L).

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability.

- Mutagenesis Validation : Compare computational predictions with alanine-scanning results .

How to troubleshoot low reproducibility in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.